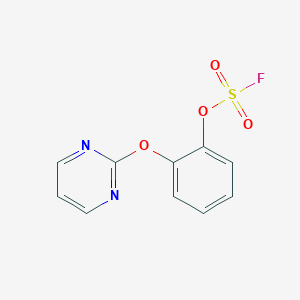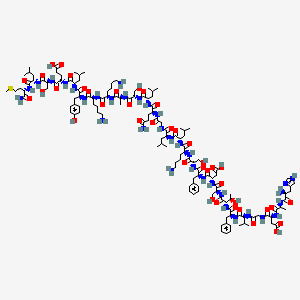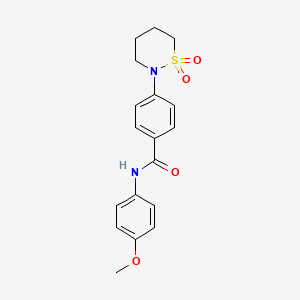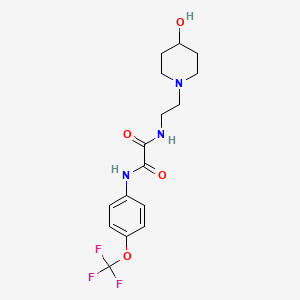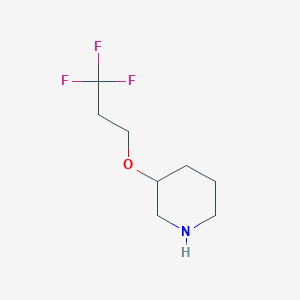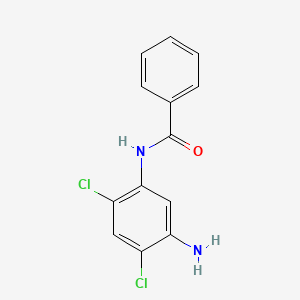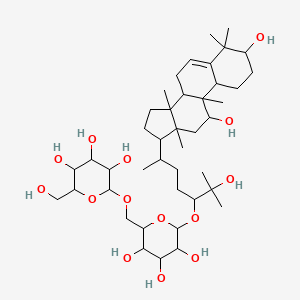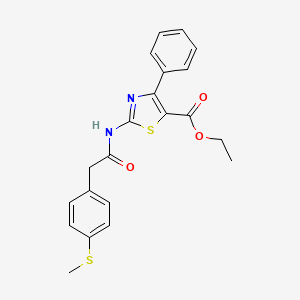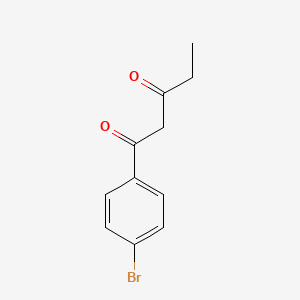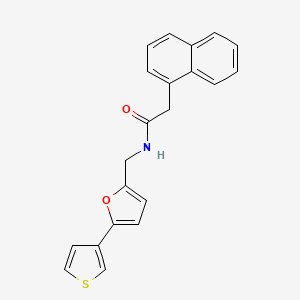
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization . Another study reported the synthesis of N-phenylbenzenesulfonamide (NPBS) and its growth as a high-quality single crystal using the slow evaporation solution growth technique . Additionally, new dibenzenesulfonamides were synthesized in five steps to develop anticancer drug candidates . The synthesis of N-(6-Indazolyl) benzenesulfonamide derivatives was achieved via reduction of nitroindazole followed by reaction with various aryl sulphonyl chlorides . N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared through a two-step process involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine and subsequent benzylation . Lastly, a bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, was synthesized from 2-amino-2-ethyl-1,3-propanediol .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters . Density functional theory (DFT) calculations were carried out for NPBS to calculate theoretical vibrational frequencies and optimized geometric parameters . The chemical structures of the new dibenzenesulfonamides were confirmed by NMR and HRMS spectra .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in some of the studies. The NBO analysis of NPBS indicated the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The dibenzenesulfonamides showed inhibitory effects on carbonic anhydrase isoenzymes, which are significant in cancer research .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been extensively studied. The dipole moment, linear polarizability, and first-order hyperpolarizability values of NPBS were computed, along with its chemical reactivity and ionization potential . The thermodynamic properties of NPBS were calculated at different temperatures, and the relationships between these properties and temperature were studied . The compounds synthesized in were evaluated for their antioxidant potential, and their drug-likeness and ADMET properties were predicted using computational assessments .
Applications De Recherche Scientifique
Plastic Scintillators and Luminescent Materials
Research on plastic scintillators based on polymethyl methacrylate highlights the exploration of various luminescent dyes to improve scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The study demonstrates the potential of specific compounds as luminescent activators and wavelength shifters, suggesting applications in radiation detection and optical materials (Salimgareeva & Kolesov, 2005).
Advanced Oxidation Processes
The degradation of pollutants like acetaminophen by advanced oxidation processes (AOPs) is a critical area of research, highlighting the compound's role in environmental remediation. This work reviews kinetics, mechanisms, and by-products of AOPs, showcasing the importance of such compounds in enhancing degradation pathways for recalcitrant pollutants (Qutob et al., 2022).
Antioxidant Activity Analysis
Investigations into antioxidant activity using various assays, including those based on electron transfer and hydrogen atom transfer, are significant for understanding the antioxidative potential of compounds. These studies contribute to food engineering, medicine, and pharmacy by evaluating the antioxidant capacity of complex samples, which can include compounds with sulfonamide structures (Munteanu & Apetrei, 2021).
Synthesis of Novel Compounds
Research focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide showcases the chemical versatility and potential pharmaceutical applications of these structures. Such work emphasizes the role of these compounds in developing new functional molecules and drugs (Kaneda, 2020).
Antibacterial Agents
The development of novel oxazolidinones as antibacterial agents against resistant Gram-positive bacteria is another crucial application area. This research reflects on the compound's significance in addressing antimicrobial resistance, a major healthcare issue, by introducing structurally diverse oxazolidinones with potent antibacterial activity (Phillips & Sharaf, 2016).
Propriétés
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-4-2-5-16(12-13)24(21,22)17-14-6-8-15(9-7-14)18-10-3-11-23(18,19)20/h2,4-9,12,17H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMTUZGPQKQUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)

